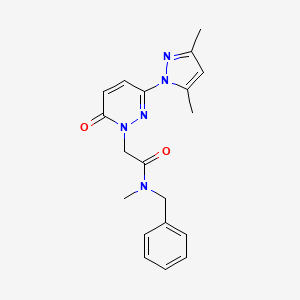![molecular formula C18H18N4O4S B12164963 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B12164963.png)
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a phthalazinone core substituted with dimethoxy groups and a cyclopentathiazole moiety, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the phthalazinone core, followed by the introduction of dimethoxy groups through methylation reactions. The cyclopentathiazole moiety is then synthesized separately and coupled with the phthalazinone derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The dimethoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: This compound shares the dimethoxy substitution pattern but differs in its core structure.
4,6-dimethoxy-1,3,5-triazin-2(1H)-one: Another compound with dimethoxy groups, but with a triazine core instead of a phthalazinone core.
Uniqueness
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is unique due to its combination of a phthalazinone core with a cyclopentathiazole moiety. This structural arrangement provides distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H18N4O4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C18H18N4O4S/c1-25-12-7-6-10-8-19-22(17(24)15(10)16(12)26-2)9-14(23)21-18-20-11-4-3-5-13(11)27-18/h6-8H,3-5,9H2,1-2H3,(H,20,21,23) |
InChI Key |
AQAHXMDWRYQFAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NC4=C(S3)CCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12164880.png)


![2-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12164896.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12164906.png)
![2-[(3-hydroxypropyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164912.png)
![N-[(2Z)-4-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12164916.png)
![4-(3-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12164924.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B12164925.png)
![methyl (2Z)-2-[2,4-bis(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12164927.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12164928.png)
![N-(3-acetamidophenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B12164929.png)
![N-(2-methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B12164932.png)
![ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12164933.png)
